molecular formula C7H8FN3 B3347012 7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1260879-85-3

7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B3347012
CAS No.: 1260879-85-3
M. Wt: 153.16 g/mol
InChI Key: UYEBRAMKZYCRCU-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1260879-85-3) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a tetrahydropyrido[2,3-b]pyrazine core, a privileged scaffold in the design of kinase inhibitors . The specific incorporation of a fluorine atom at the 7-position is a common strategy in lead optimization to modulate the compound's electronic properties, metabolic stability, and binding affinity . Research has demonstrated that the tetrahydropyrido[2,3-b]pyrazine scaffold serves as a constrained analog of aminopyridine kinase inhibitor templates . Compounds based on this core structure have been explored as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in the progression of various cancers . The constrained structure is utilized to rapidly elaborate structure-activity relationships (SAR) and identify analogs with high inhibitory activity and improved kinase selectivity . Furthermore, recent synthetic methodologies have been developed for the metal-free synthesis of complex polyheterocycles, highlighting the utility of such intermediates in constructing diverse chemical libraries for biological screening . As a key synthetic intermediate, this compound is intended for research applications only, strictly for use in laboratory settings to support the development of novel therapeutic agents. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h3-4,9H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEBRAMKZYCRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857584
Record name 7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260879-85-3
Record name 7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Fluoro 1,2,3,4 Tetrahydropyrido 2,3 B Pyrazine and Its Fluorinated Analogues

Retrosynthetic Analysis of the 7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Core Structure

A logical retrosynthetic analysis of this compound suggests a synthetic route originating from a suitably functionalized and fluorinated pyridine (B92270) precursor. The core tetrahydropyrido[2,3-b]pyrazine structure can be disconnected at the pyrazine (B50134) ring, leading to two key building blocks: a fluorinated 2,3-diaminopyridine and a two-carbon unit.

This disconnection reveals a primary synthetic strategy: the cyclocondensation of a fluorinated diaminopyridine with a 1,2-dicarbonyl compound or its equivalent. Subsequent reduction of the resulting aromatic pyrido[2,3-b]pyrazine (B189457) would then yield the desired saturated tetrahydro derivative.

An alternative disconnection can be envisioned through the pyridine ring, which would involve the construction of the pyridine ring onto a pre-existing pyrazine structure. However, the former approach, building the pyrazine ring onto a substituted pyridine, is generally more common and versatile for this class of compounds.

Precursor Compounds and Advanced Building Block Strategies

The successful synthesis of this compound hinges on the availability and strategic use of key precursor compounds and advanced building blocks.

Derivatization and Functionalization of Pyrido[2,3-b]pyrazine Intermediates

The functionalization of the pyrido[2,3-b]pyrazine core is a key strategy for introducing the desired fluorine atom at the 7-position. One approach involves the synthesis of a 7-halo-pyrido[2,3-b]pyrazine intermediate, which can then be subjected to nucleophilic aromatic substitution to introduce the fluorine atom. For instance, a 7-bromo-pyrido[2,3-b]pyrazine derivative can serve as a versatile intermediate. sigmaaldrich.com The bromine atom at the 7-position can be displaced by a fluoride ion, typically using a fluoride salt such as potassium fluoride in an aprotic polar solvent.

Furthermore, the synthesis of various substituted pyrido[2,3-b]pyrazine derivatives has been achieved through multicomponent reactions, highlighting the adaptability of this scaffold to further derivatization. rsc.orgnih.gov

Application of Fluorinated Pyridine Derivatives as Starting Materials

A more direct and often preferred strategy involves the use of a fluorinated pyridine derivative as the starting material. Highly fluorinated pyridines, such as pentafluoropyridine (B1199360), have been successfully employed in the synthesis of related polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds. nih.govacs.org This demonstrates the principle of utilizing readily available fluorinated pyridines as precursors for constructing the bicyclic ring system.

For the synthesis of the target molecule, a key starting material would be a 2,3-diaminopyridine bearing a fluorine atom at the 5-position (which corresponds to the 7-position in the final product). The synthesis of such precursors, like 2-amino-5-fluoropyridine, has been reported and provides a viable entry point to the target scaffold. researchgate.net

Utilization of Appropriate Diamine Precursors in Ring Annulation Reactions

The formation of the pyrazine ring is typically achieved through the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. In the context of synthesizing the target molecule, the crucial precursor is 5-fluoro-2,3-diaminopyridine. This diamine can be reacted with a suitable two-carbon electrophile to construct the pyrazine ring.

The choice of the diamine precursor is critical for the final substitution pattern of the pyrido[2,3-b]pyrazine system. The synthesis of various 7-aminosubstituted pyrido[2,3-b]pyrazines has been reported, starting from appropriately substituted picolines, which are then converted into the necessary diaminopyridine precursors. nih.gov

Mechanistic Investigations of Key Synthetic Reactions for Pyrido[2,3-b]pyrazine Scaffold Construction

The construction of the pyrido[2,3-b]pyrazine scaffold primarily relies on annulation and cyclocondensation reactions.

Annulation and Cyclocondensation Processes

The key ring-forming step is the cyclocondensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative. The reaction proceeds through the initial formation of a dihydropyrazine intermediate via a double condensation, which then undergoes oxidation to the aromatic pyrido[2,3-b]pyrazine.

The mechanism involves the nucleophilic attack of the amino groups of the diaminopyridine on the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by dehydration to form the pyrazine ring. The regioselectivity of this reaction can be influenced by the reaction conditions, such as temperature and the use of acidic or basic catalysts. eurekaselect.com

The synthesis of related heterocyclic systems through the annulation of highly fluorinated pyridines with diamines further supports the feasibility of this approach. nih.govacs.org In these cases, the reaction proceeds via nucleophilic aromatic substitution followed by an intramolecular cyclization.

The final step to obtain the target molecule, this compound, involves the reduction of the aromatic 7-fluoropyrido[2,3-b]pyrazine intermediate. This can be achieved using various reducing agents, such as catalytic hydrogenation.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Introduction and Modification

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for the introduction of fluorine onto aromatic and heteroaromatic rings, including the pyrido[2,3-b]pyrazine system. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. In the context of synthesizing fluorinated pyrido[2,3-b]pyrazines, SNAr can be employed in two main ways: by reacting a polyfluorinated pyridine derivative with a diamine to build the pyrazine ring, or by displacing a leaving group on a pre-formed pyrido[2,3-b]pyrazine scaffold with a fluoride source.

A common approach involves the reaction of pentafluoropyridine with a suitable diamine in a one-pot annelation reaction to form polyfluorinated tetrahydropyrido[3,4-b]pyrazine scaffolds. nih.gov These resulting trifluorinated pyridopyrazine products can then undergo sequential reactions with various nucleophiles to yield poly-substituted derivatives. nih.gov Similarly, polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds can be synthesized from 4-phenylsulfonyl tetrafluoropyridine. nih.gov The high electronegativity of the fluorine atoms in polyfluoroarenes facilitates nucleophilic attack, making this a viable route for constructing the heterocyclic core with fluorine atoms already in place. nih.gov

Alternatively, a leaving group, such as a nitro group or a halogen, on a pyrido[2,3-b]pyrazine precursor can be displaced by a nucleophilic fluoride source. While less common for introducing fluorine itself due to the poor leaving group ability of fluoride, this strategy is highly relevant for modifying already fluorinated systems by introducing other nucleophiles. The reactivity of halopyridines in SNAr reactions is a well-established principle that can be applied to fluorinated pyrido[2,3-b]pyrazine systems for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) in Fluorinated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been widely applied to the synthesis and functionalization of heterocyclic compounds, including pyrido[2,3-b]pyrazines. researchgate.nettandfonline.com

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate, is a versatile method for introducing aryl or heteroaryl substituents. libretexts.orgnih.gov This reaction has been successfully used in the synthesis of various pyrazine derivatives. researchgate.net For instance, 6-aryl-2,4-diaminopyrimidines and triazines have been synthesized from their chloro analogues using palladium-catalyzed Suzuki cross-coupling with various aromatic boronic acids. researchgate.net The synthesis of pyridazine derivatives through palladium-catalyzed cross-coupling is considered advantageous due to the ready availability of the coupling partners and the versatility of the method. libretexts.orgnih.gov The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a carbon-halogen bond. libretexts.org This methodology is applicable to fluorinated systems, allowing for the preparation of fluorinated biaryl derivatives. beilstein-journals.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. researchgate.netwikipedia.org This reaction is particularly useful for introducing amino groups onto the pyrido[2,3-b]pyrazine scaffold. The synthesis of D–A–D (donor-acceptor-donor) structured dyes with a pyrido[2,3-b]pyrazine acceptor has been achieved using the Buchwald-Hartwig coupling to introduce various diarylamine or heterocyclic amine donors. nih.gov The reaction has been shown to be effective for the amination of bromo-substituted pyrido[2,3-b]pyrazines. researchgate.net The development of various generations of catalyst systems has expanded the scope of this reaction to a wide variety of amine and aryl coupling partners under mild conditions. researchgate.netwikipedia.org

Below is a table summarizing representative conditions for these cross-coupling reactions on related heterocyclic systems.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemperatureYieldReference
Suzuki-Miyaura5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideAryl boronic acidsPd(PPh3)4K3PO41,4-Dioxane/H2OReflux37-72% mdpi.com
Buchwald-Hartwig7-bromo-2,3-diphenylpyrido[2,3-b]pyrazineDHPHAzSi acceptorsNot specifiedNot specifiedNot specifiedNot specifiedNot specified researchgate.net
Buchwald-HartwigAryl perfluorooctanesulfonatesAminesPd(OAc)2/BINAPCs2CO3TolueneNot specifiedGood yields rsc.orgnih.gov

Advanced Fluorination Techniques Applied to Pyrido[2,3-b]pyrazine Derivatives

Modern fluorination techniques offer milder and more selective methods for the introduction of fluorine compared to traditional approaches. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), have become popular due to their stability and ease of handling. wikipedia.orgnih.gov Selectfluor is a powerful electrophilic fluorine source that can be used for the fluorination of a wide range of organic molecules, including electron-rich aromatic compounds and enolates. wikipedia.orgorganic-chemistry.org While specific examples of the direct fluorination of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine ring system using these advanced reagents are not extensively documented, the principles of these reactions suggest their potential applicability.

Selectfluor can also act as a strong oxidant, mediating various "fluorine-free" functionalizations. nih.gov Its application in the synthesis of heterocyclic rings has been demonstrated, where it can act as a catalyst. nih.gov The mechanism of fluorination with Selectfluor can proceed through either an electron transfer pathway or an SN2 attack at the fluorine atom. wikipedia.org

The development of novel fluorinating reagents and catalytic systems continues to expand the toolkit for synthetic chemists. These advanced methods hold promise for the late-stage fluorination of complex molecules like pyrido[2,3-b]pyrazine derivatives, allowing for the rapid generation of analogues for structure-activity relationship studies.

Photoinduced Cyclization Pathways for Aza-Heterocycles

Photoinduced reactions represent a powerful and often green approach to the synthesis of complex organic molecules, including aza-heterocycles. These reactions utilize light to promote cyclization events that may be difficult to achieve through thermal methods. While specific examples of photoinduced cyclization for the direct synthesis of the this compound core are not prominent in the literature, the general principles of photochemical synthesis of aza-heterocycles are well-established.

Photochemical reactions can be used to form five-, six-, seven-, and eight-membered aza-heterocycles through various pathways, including cyclization reactions, cycloadditions, and rearrangements. The formation of the heterocyclic ring occurs during or as a result of a photochemical event. Understanding the reaction mechanisms is crucial for predicting and controlling the synthetic outcomes.

Recent advances in photoredox catalysis have further expanded the scope of photoinduced reactions in the synthesis of nitrogen-containing heterocycles. These methods often proceed under mild conditions and offer unique reactivity patterns. The application of these emerging photochemical strategies to appropriately designed precursors could provide novel and efficient routes to fluorinated tetrahydropyrido[2,3-b]pyrazine systems.

Optimization of Reaction Parameters, Stereoselectivity, and Reaction Yields

The optimization of reaction parameters is a critical step in any synthetic sequence to ensure high yields, purity, and efficiency. For the synthesis of pyrido[2,3-b]pyrazine derivatives, several factors can be tuned, including the choice of catalyst, solvent, base, temperature, and reaction time.

In multicomponent reactions for the synthesis of substituted pyrido[2,3-b]pyrazines, a systematic study of solvents with different polarities (e.g., H₂O, ethanol, DCM, THF, CH₃CN, and DMF) and the presence or absence of a catalyst has been shown to significantly impact the reaction outcome. nih.gov For a particular three-component reaction, the use of 20 mol% p-TSA in ethanol at reflux for 9 hours was identified as the optimal condition, affording the product in 89% yield. nih.gov

For palladium-catalyzed cross-coupling reactions, the choice of ligand is often crucial for achieving high yields and good functional group tolerance. wikipedia.org In Buchwald-Hartwig aminations, the development of specialized ligands has enabled the coupling of a wide range of amines with aryl halides under milder conditions. wikipedia.org Similarly, in Suzuki couplings, the nature of the palladium precursor, ligand, base, and solvent system must be carefully selected to optimize the reaction for specific substrates. nih.gov

Stereoselectivity is a key consideration in the synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines, as the tetrahydro-pyrazine ring contains chiral centers. However, the literature providing specific details on controlling the stereochemistry during the synthesis of the 7-fluoro derivative is limited. In related heterocyclic systems, such as the synthesis of bis-steroidal pyrazine derivatives, the stereochemistry of substituents has been shown to have a significant impact on biological activity, highlighting the importance of stereoselective synthesis. rsc.org Achieving high stereoselectivity would likely involve the use of chiral catalysts, auxiliaries, or starting materials.

The following table provides an example of reaction condition optimization for a multicomponent synthesis of a pyrido[2,3-b]pyrazine derivative.

EntryCatalystSolventTime (h)Yield (%)
1NoneEthanol12Trace
2p-TSA (10 mol%)Ethanol1075
3p-TSA (20 mol%)H2O1260
4p-TSA (20 mol%)DCM1245
5p-TSA (20 mol%)THF1255
6p-TSA (20 mol%)CH3CN1070
7p-TSA (20 mol%)DMF882
8p-TSA (20 mol%)Ethanol989

Optimization of reaction conditions for the synthesis of a model pyrido[2,3-b]pyrazine derivative. nih.gov

Principles of Green Chemistry and Sustainable Synthesis Applied to Pyrido[2,3-b]pyrazine Systems

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve sustainability. researchgate.net Key strategies include the use of multicomponent reactions, catalysis, and the development of more environmentally benign reaction media and conditions.

Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, reducing the number of synthetic operations, solvent waste, and purification steps. researchgate.net The synthesis of pyrido[2,3-b]pyrazine derivatives has been achieved through such one-pot procedures. nih.gov

The use of catalysts is another fundamental principle of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. The palladium-catalyzed Suzuki and Buchwald-Hartwig reactions are prime examples of catalytic methods that are central to the synthesis of pyrido[2,3-b]pyrazine derivatives. researchgate.net Efforts to develop more sustainable catalytic systems include the use of water as a solvent and the development of recyclable catalysts. researchgate.netrsc.org

Flow chemistry is an emerging technology that offers significant advantages in terms of safety, scalability, and sustainability for the synthesis of aza-heterocycles. researchgate.netescholarship.orgacs.org Continuous flow processes can lead to higher yields, reduced reaction times, and the elimination of hazardous solvents. rsc.org For example, the use of solid acid catalysts in packed-bed reactors allows for the continuous synthesis of N-substituted azacycles with simple workup procedures. escholarship.org The application of flow chemistry to the synthesis of fluorinated pyrido[2,3-b]pyrazines could offer a more sustainable and efficient manufacturing route.

Advanced Spectroscopic and Structural Elucidation of 7 Fluoro 1,2,3,4 Tetrahydropyrido 2,3 B Pyrazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For fluorinated compounds like 7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is imperative.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

The protons on the saturated pyrazine (B50134) ring (at positions 1, 2, 3, and 4) would typically appear as multiplets in the aliphatic region (δ 3.0-4.5 ppm). The protons at C-2 and C-3 would likely show complex splitting patterns due to geminal and vicinal coupling. The protons of the two NH groups (at positions 1 and 4) would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

The pyridine (B92270) ring contains two aromatic protons, H-6 and H-8. Due to the fluorine atom at C-7, these protons will exhibit coupling to the ¹⁹F nucleus in addition to their mutual proton-proton coupling. The H-6 proton is expected to appear as a doublet of doublets due to coupling with H-8 and the adjacent ¹⁹F nucleus. Similarly, the H-8 proton would also be a doublet of doublets, coupling to H-6 and the ¹⁹F nucleus. The magnitude of the fluorine-proton coupling constants (J-HF) provides valuable information about the relative positions of the atoms.

Table 1: Representative ¹H NMR Data for a Substituted Tetrahydropyrido[2,3-b]pyrazine Scaffold

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.8 - 8.2ddJ_H-H, J_H-F
H-8~6.9 - 7.3ddJ_H-H, J_H-F
NH (1 or 4)Variable (broad)br s-
CH₂ (2 or 3)~3.2 - 3.6m-

Note: The data presented are typical expected ranges for this class of compounds and may vary for the specific title compound.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, distinct signals are expected for the aliphatic and aromatic carbons. The carbon atoms bonded to nitrogen (C-2, C-3, C-4a, C-8a) will be shifted downfield compared to simple alkanes.

Crucially, the carbon signals of the pyridine ring will show coupling to the fluorine atom (J-CF). The C-7 atom, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹J_CF), typically in the range of 240-260 Hz, and will appear as a doublet. The adjacent carbons, C-6 and C-8, will show smaller two-bond coupling constants (²J_CF), while C-5 and C-8a will show even smaller three-bond couplings (³J_CF). These C-F coupling patterns are definitive for confirming the position of the fluorine substituent.

Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, allowing for the unambiguous assignment of each atom in the molecule's framework.

Table 2: Expected ¹³C NMR Chemical Shift Ranges and C-F Couplings for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Expected Coupling Constant (J_CF, Hz)
C-2, C-3~40 - 50s-
C-4a~135 - 145dSmall ³J_CF
C-6~110 - 120d²J_CF ≈ 20-30
C-7~155 - 165d¹J_CF ≈ 240-260
C-8~100 - 110d²J_CF ≈ 20-30
C-8a~140 - 150dSmall ³J_CF

Note: These are predicted values based on analogous fluorinated pyridine systems.

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. mdpi.com Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, spectra can be acquired rapidly. mdpi.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, with a very broad chemical shift range that minimizes signal overlap. thermofisher.com

For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule. This signal would be split into a multiplet due to coupling with the neighboring protons (H-6 and H-8). The position of this signal in the spectrum provides confirmation of the fluorine's attachment to an aromatic pyridine ring. fluorine1.ru

In cases where novel compounds are synthesized and no reference spectral data exists, computational methods can be invaluable for predicting NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method, often used with Density Functional Theory (DFT), is a powerful tool for calculating NMR chemical shifts. rsc.orgresearchgate.net

This quantum mechanical approach computes the magnetic shielding tensor for each nucleus in the molecule. nih.gov By comparing the calculated shielding of the target molecule's nuclei to the calculated shielding of a reference standard (like TMS for ¹H and ¹³C, or CFCl₃ for ¹⁹F), chemical shifts can be predicted with a high degree of accuracy. researchgate.netnih.gov For fluorinated aromatic compounds, DFT-GIAO calculations can predict ¹⁹F chemical shifts often within a few ppm of the experimental value, which is crucial for distinguishing between potential isomers. nih.gov This predictive power aids in the initial assignment of complex spectra and provides confidence in the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₇H₈FN₃), HRMS would confirm the molecular formula by matching the measured accurate mass of the molecular ion [M+H]⁺ to the calculated theoretical mass.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, key structural features can be deduced. Expected fragmentation for this scaffold might include:

Loss of fragments from the saturated pyrazine ring.

Cleavage of the pyridine ring.

Retro-Diels-Alder (RDA) reactions, which are common fragmentation pathways for heterocyclic systems.

Analysis of these fragmentation patterns provides corroborating evidence for the connectivity of the ring system and the location of the fluorine substituent.

Table 3: Theoretical HRMS Data for this compound

Ion FormulaCalculated Exact Mass
[C₇H₈FN₃ + H]⁺154.0775
[C₇H₈FN₃ + Na]⁺176.0594

Fourier-Transform Infrared (FT-IR) Spectroscopy for Identification of Key Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the FT-IR spectrum would be expected to display several characteristic absorption bands:

N-H Stretching: Moderate to sharp bands in the region of 3200-3400 cm⁻¹ corresponding to the two secondary amine (N-H) groups in the tetrahydropyrazine (B3061110) ring.

C-H Stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

C-F Stretching: A strong, characteristic absorption band in the 1200-1300 cm⁻¹ region, indicative of the carbon-fluorine bond.

N-H Bending: A band around 1550-1650 cm⁻¹ associated with the bending vibration of the N-H groups.

The presence of these key bands provides rapid confirmation of the major functional groups within the molecule, complementing the more detailed structural information obtained from NMR and HRMS. rsc.org

Table 4: Expected Key FT-IR Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretching3200 - 3400Medium
Aromatic C-HStretching> 3000Medium
Aliphatic C-HStretching< 3000Medium
C=C / C=NStretching1500 - 1600Medium-Strong
C-FStretching1200 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For heterocyclic systems like this compound and its analogues, UV-Vis spectra provide valuable insights into their electronic structure and conjugation. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π* or σ*). The wavelengths and intensities of these absorptions are characteristic of the molecule's chromophores.

The core pyrido[2,3-b]pyrazine (B189457) scaffold is an aromatic system, and its UV-Vis spectrum is expected to be dominated by π → π* transitions. The introduction of substituents and modifications to the ring system, such as the fluorine atom and the tetrahydro- nature of the pyridine ring in this compound, can significantly influence the electronic transitions. Saturation of the pyridine ring to its tetrahydro form will likely result in a blue shift (hypsochromic shift) of the absorption maxima compared to the fully aromatic parent pyrido[2,3-b]pyrazine, as the extent of π-conjugation is reduced.

In related pyrido[2,3-b]pyrazine-based fluorescent materials, systematic fine-tuning of the band gap through the choice of donor units has led to a wide range of emissions across the visible spectrum, from blue to red. rsc.org This highlights the tunability of the electronic properties of the pyrido[2,3-b]pyrazine core. For instance, the electronic absorption spectra of Re(I) complexes with 2,3-diarylpyrido[2,3-b]pyrazine ligands show absorption into the visible region around 375–500 nm. researchgate.net

The UV-Vis absorption spectra of various heterocyclic compounds with structural similarities, such as pyrazine and its derivatives, often exhibit distinct absorption bands. For example, pyrazine itself has a characteristic UV/Vis spectrum. nist.gov In a study on novel pyrido[2,3-b]pyrazine based heterocyclic compounds, density functional theory (DFT) computations were used to predict electronic and spectroscopic properties, showing a correlation between the band gap and the maximum absorption wavelength. rsc.org

The following table summarizes representative UV-Vis absorption data for related heterocyclic compounds to infer the potential absorption characteristics of this compound.

Compound/SystemSolventλmax (nm)Molar Absorptivity (log ε)Reference
Zinc(II) tetra(3,4-pyrido)porphyrazineDMF388, 603, 663, 6744.6, 4.3, 4.9, 4.9 researchgate.net
29H,31H-tetra(3,4-pyrido)porphyrazineDMF-- researchgate.net
Re(I) complexes with pyrido[2,3-b]pyrazine ligands-~375-500- researchgate.net
Novel pyrido[2,3-b]pyrazine derivative (Compound 7)-Highest absorption wavelength among tested compounds- rsc.org

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structural Determination and Intermolecular Interactions

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related pyrido[2,3-b]pyrazine analogues reveals key structural features that can be extrapolated to the target compound. For instance, the crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its 7-bromo analogue have been determined. nih.gov In the former, the pyridopyrazine moiety is relatively planar. nih.gov However, in the 7-bromo derivative, the pyridopyrazine moiety is more buckled. nih.gov This suggests that substituents on the pyridine ring can influence the planarity of the fused ring system.

In the crystal structure of 3-(4-fluorophenyl)-2-(pyridin-4-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine ring system is planar. nih.gov The dihedral angles between the pyridopyrazine ring and the substituent rings are significant, indicating a non-coplanar arrangement of the different aromatic systems within the molecule. nih.gov The presence of a fluorine atom, as in this compound, can lead to specific intermolecular interactions, such as C-H···F hydrogen bonds, which can influence the crystal packing.

Intermolecular interactions play a crucial role in the solid-state architecture of these compounds. In the crystal of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, offset π-stacking of the pyridopyrazine moieties is observed with an interplanar distance of 3.431 Å. nih.gov In its 7-bromo analogue, the molecules are linked by a series of C-H···Br and C-H···N intermolecular interactions, forming layers. nih.gov Such interactions are expected to be present in the crystal structure of this compound, with the potential for N-H···N or N-H···F hydrogen bonds involving the saturated part of the ring, in addition to C-H···N and C-H···F interactions.

The following table summarizes key crystallographic data for some analogous pyrido[2,3-b]pyrazine derivatives.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineMonoclinicP2₁/cOffset π-stacking nih.gov
7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineMonoclinicP2₁/cC-H···Br and C-H···N interactions nih.gov
3-(4-fluorophenyl)-2-(pyridin-4-yl)pyrido[2,3-b]pyrazine--- nih.gov
[Cu(CHpz₃)(PPh₃)][BF₄] (related heterocyclic complex)MonoclinicP2₁/c- mdpi.com

Computational and Theoretical Chemistry Studies on 7 Fluoro 1,2,3,4 Tetrahydropyrido 2,3 B Pyrazine Derivatives

Density Functional Theory (DFT) Calculations for Elucidating Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a principal computational method for studying pyrido[2,3-b]pyrazine (B189457) derivatives. rsc.orgnih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for calculating the electronic and geometric properties of these heterocyclic systems. rsc.orgnih.gov DFT calculations are frequently executed to understand spectroscopic data, electronic properties, and molecular orbitals. rsc.orgnih.gov

DFT calculations are instrumental in predicting various spectroscopic parameters, which aids in the structural confirmation of newly synthesized pyrido[2,3-b]pyrazine derivatives. nih.gov Theoretical vibrational spectra (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts can be computed and compared with experimental data to validate molecular structures. rsc.orgnih.gov For instance, the B3LYP/6-31G(d,p) level of theory has been successfully employed to compute the spectroscopic properties of such compounds. rsc.orgnih.gov

Conformational analysis, another key application of DFT, helps identify the most stable three-dimensional arrangements (conformers) of a molecule. By calculating the relative energies of different spatial orientations, researchers can predict the dominant conformation in the gas phase and in solution. ekb.egresearchgate.net This is crucial as the conformation of a molecule often dictates its biological activity and physical properties. The potential energy surface can be scanned to locate energy minima corresponding to stable conformers. ekb.eg

Table 1: Spectroscopic and Conformational Parameters Predicted by DFT This table is interactive. You can sort and filter the data.

Parameter Description Typical DFT Functional/Basis Set Application
Vibrational Frequencies Predicts infrared (IR) and Raman spectra peak positions and intensities. mdpi.com B3LYP/6-31G(d,p) Structural elucidation and comparison with experimental spectra. nih.gov
NMR Chemical Shifts Calculates 1H and 13C NMR chemical shifts. B3LYP/6-311++G(d,p) Aids in assigning experimental NMR signals to specific atoms. researchgate.net
Electronic Transitions Predicts UV-Visible absorption wavelengths (λmax) and excitation energies. TD-DFT/B3LYP/6-31G(d,p) Understanding electronic structure and optical properties. rsc.org

The electronic properties of pyrido[2,3-b]pyrazine derivatives are largely governed by their Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. science.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular reactivity and stability. rsc.orgnih.gov

A smaller Egap generally indicates higher reactivity and is associated with greater polarizability and lower kinetic stability. rsc.org DFT calculations at the B3LYP/6-31G(d,p) level have been used to analyze the FMOs of various pyrido[2,3-b]pyrazine derivatives, correlating the Egap with properties like absorption wavelengths and nonlinear optical (NLO) responses. rsc.orgnih.gov For example, studies on related derivatives have shown that compounds with lower energy gaps exhibit higher absorption wavelengths. rsc.orgnih.gov

Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution; a harder molecule is generally more stable and less reactive. rsc.orgscielo.org.mx Chemical softness (S) is the reciprocal of hardness, so a softer molecule is more reactive. rsc.orgscielo.org.mx In studies of pyrido[2,3-b]pyrazine derivatives, GRPs have been correlated with the HOMO-LUMO energy gap. rsc.orgnih.gov For instance, a derivative with a low Egap of 3.444 eV was found to have a correspondingly small hardness value (1.722 eV) and a greater softness value (0.290 eV⁻¹), indicating higher reactivity. rsc.orgnih.gov

Table 2: Global Reactivity Parameters for a Pyrido[2,3-b]pyrazine Derivative This table is interactive. You can sort and filter the data based on the values.

Parameter Symbol Formula Calculated Value (eV) Interpretation
HOMO-LUMO Gap Egap ELUMO - EHOMO 3.444 rsc.orgnih.gov Indicates higher reactivity.
Hardness η (ELUMO - EHOMO) / 2 1.722 rsc.orgnih.gov Low value suggests greater reactivity.

The stability of a molecule can be assessed using several parameters derived from DFT calculations. As mentioned, global chemical hardness (η) is a direct indicator of stability; molecules with larger hardness values are more stable. scielo.org.mx Therefore, by calculating and comparing the hardness of different 7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine derivatives, their relative stabilities can be predicted.

DFT is also a powerful tool for investigating reaction energetics. It can be used to calculate the energy changes that occur during a chemical reaction, including the energies of reactants, products, transition states, and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and mechanism of a given reaction pathway. While specific studies on the reaction energetics of this compound were not found, this methodology is widely applicable to understanding its synthesis and degradation pathways.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations change and how the molecule interacts with its environment. This method is essential for sampling the vast conformational space of flexible molecules and for understanding processes that occur on timescales ranging from picoseconds to microseconds.

For processes involving electronically excited states, such as photochemical reactions, Nonadiabatic Molecular Dynamics (NAMD) is a required theoretical tool. NAMD simulations can model the transitions between different electronic states, which is crucial for understanding photodynamics.

A study using on-the-fly NAMD simulations investigated the photo-oxidation of methanol (B129727) in complexes with the parent pyrido[2,3-b]pyrazine molecule. rsc.org This process involves an excited-state Proton-Coupled Electron Transfer (PCET). rsc.org The simulations revealed that the reaction is ultrafast and efficient when an intramolecular hydrogen bond is formed with specific nitrogen atoms in the pyrazine (B50134) ring. rsc.org This reactivity was attributed to the stabilization of a reactive ππ* charge-transfer electronic state. rsc.org Such studies highlight the power of NAMD to unravel complex excited-state reaction mechanisms that are relevant to the potential applications of these compounds in areas like green hydrogen production. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Properties and Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular physicochemical property. While specific QSAR models for this compound were not found, studies on related tetrahydropyrido[3,4-b] pyrazine derivatives offer valuable insights into the methodologies and descriptors that could be applied.

A study on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives as GPCR-6 inhibitors successfully generated a validated QSAR model using the Multiple Linear Regression (MLR) method. researchgate.net The goal of such a model is to elucidate the essential physicochemical properties for the inhibitory activity and to guide the design of new lead molecules with enhanced potency and better bioavailability. researchgate.net The development of a robust QSAR model involves the careful selection of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. These descriptors can be categorized into various classes, including electronic, steric, and lipophilic, and their correlation with the biological activity is statistically evaluated. nih.gov

For a series of pyrazine derivatives studied for their antiproliferative activity, QSAR models were developed using both MLR and artificial neural network (ANN) methods. semanticscholar.orgnih.gov The quality and predictive power of the QSAR models are assessed through rigorous internal and external validation techniques. researchgate.net Cross-validation, such as the "leave-one-out" method, is a common internal validation approach to evaluate the robustness of the model. nih.gov A high correlation between the experimental and predicted activity values indicates a good quality and validated QSAR model. semanticscholar.orgnih.gov Such models can then be used for virtual screening of compound libraries to identify novel candidates with potentially improved activity. semanticscholar.orgnih.gov

Table 1: Key Aspects of QSAR Modeling for Pyridine (B92270) and Pyrazine Derivatives

Modeling AspectDescriptionRelevance
Statistical Method Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Network (ANN)Used to derive the mathematical equation correlating molecular descriptors with activity. nih.govsemanticscholar.org
Molecular Descriptors Electronic, steric, lipophilic, and topological parameters.Quantify the physicochemical properties of the molecules that influence their biological activity. nih.gov
Model Validation Internal (e.g., cross-validation) and external validation.Ensures the robustness, reliability, and predictive performance of the developed QSAR model. researchgate.netnih.gov
Applicability Domain The chemical space for which the model's predictions are reliable.Defines the scope and limitations of the QSAR model.
Goal To predict the activity of new compounds and guide lead optimization.Accelerates the drug discovery process by prioritizing compounds for synthesis and testing. researchgate.net

Molecular Docking and Ligand-Target Interaction Studies Focusing on Binding Mechanisms

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This technique is instrumental in drug discovery for studying the interaction between a small molecule (ligand) and a protein target at the atomic level, which can help in explaining the fundamental biochemical processes. semanticscholar.org While specific docking studies on this compound were not identified, research on related pyrazine-based compounds and similar heterocyclic systems provides a framework for understanding their potential binding mechanisms.

A systematic analysis of pyrazine-based ligands in the RCSB PDB database revealed that the most frequent interaction is a hydrogen bond to the pyrazine nitrogen atom acting as an acceptor. nih.gov Weak hydrogen bonds with a pyrazine hydrogen atom as a donor, π-interactions, and coordination to metal ions are also observed. nih.gov The binding mode of the pyrazine fragment is often complex, involving a combination of several of these interactions. nih.gov Therefore, the pyrazine moiety is not just a simple aromatic isostere but an actively interacting part of a drug-like molecule with a high potential for protein interactions. nih.gov

In a study of pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting Monopolar spindle 1 (Mps1) kinase, molecular docking, molecular dynamics simulations, and MM/GBSA calculations were used to probe the binding modes. mdpi.com The results indicated that van der Waals interactions and nonpolar solvation energies were the primary drivers for favorable binding free energies. mdpi.com Specific amino acid residues in the ATP binding pocket were identified as forming key interactions with the inhibitors. mdpi.com Stable hydrogen bonds between the inhibitors and residues such as G605 and K529 were found to be conducive to the inhibitory activity. mdpi.com Such detailed interaction studies are crucial for the rational design of more potent and selective inhibitors. mdpi.com

Table 2: Common Molecular Interactions in Ligand-Target Binding for Pyrazine-based Compounds

Interaction TypeDescriptionKey Residues (Examples)
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nih.govG605, K529 mdpi.com
Van der Waals Interactions Weak, short-range electrostatic attractions between uncharged molecules. mdpi.comI531, V539, M602, C604, N606, I607, L654, I663, P673 mdpi.com
π-Interactions Non-covalent interactions involving π systems (e.g., π-π stacking, cation-π). nih.gov-
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.I531, V539, C604, G605, L654, I663, P673 mdpi.com

Investigation of Nonlinear Optical (NLO) Properties and Their Relationship to Molecular Structure

The study of nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in technologies such as optical communication, data storage, and optical computing. nih.gov Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the NLO properties of molecules and establishing a relationship between their molecular structure and NLO response. nih.govresearchgate.net

A study on novel pyrido[2,3-b]pyrazine based heterocyclic compounds employed DFT computations at the B3LYP/6-31G(d,p) level of theory to explore their spectroscopic and electronic properties, including their NLO properties. nih.gov The dipole moment (μ), average polarizability (⟨α⟩), and first (β_tot) and second (⟨γ⟩) hyperpolarizabilities were calculated for a series of these compounds. nih.govrsc.org A high NLO response suggests that these pyrido[2,3-b]pyrazine derivatives have significant potential for NLO technological applications. nih.govrsc.org

The relationship between the electronic structure and NLO properties is often analyzed through the frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org A smaller HOMO-LUMO energy gap (E_gap) is generally associated with a larger NLO response. nih.govrsc.org For the studied pyrido[2,3-b]pyrazine derivatives, the compound with the lowest E_gap also exhibited the highest absorption wavelength and the most remarkable NLO response. nih.govrsc.org This correlation between a lower energy gap and enhanced NLO properties provides a valuable guideline for the design of new NLO materials. nih.gov

Table 3: Calculated NLO Properties of a Pyrido[2,3-b]pyrazine Derivative (Compound 7) . nih.govrsc.org

PropertySymbolCalculated ValueUnit
HOMO-LUMO Energy GapE_gap3.444eV
Average Polarizability⟨α⟩3.90 x 10⁻²³esu
First Hyperpolarizabilityβ_tot15.6 x 10⁻³⁰esu
Second Hyperpolarizability⟨γ⟩6.63 x 10⁻³⁵esu

Structure Activity Relationships Sar and Mechanistic Biological Investigations of Pyrido 2,3 B Pyrazine Analogues

Impact of Fluorine Substitution on Molecular Recognition and Target Selectivity in Pyrido[2,3-b]pyrazine (B189457) Scaffolds

The introduction of fluorine into the pyrido[2,3-b]pyrazine scaffold is a key strategy in medicinal chemistry to modulate the compound's physicochemical properties and enhance its pharmacological profile. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.

In the context of pyrido[2,3-b]pyrazine analogues, fluorine substitution has been strategically employed to improve potency and selectivity. For instance, the development of p38α MAP kinase inhibitors showed that the replacement of a quinoxaline (B1680401) core with a pyrido[2,3-b]pyrazine, in conjunction with a 4-fluorophenyl moiety, resulted in a compound with superior inhibitory activity (IC₅₀ = 38 nM). nih.gov This highlights that the interplay between the core scaffold and the fluorinated substituent is crucial for achieving high potency.

Furthermore, fluorine has been used to reduce off-target effects, a critical aspect of drug design. In the development of novel non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase based on a pyrido[2,3-b]pyrazine core, lowering lipophilicity was a key method to reduce inhibition of the human ether-à-go-go (hERG) ion channel, which is associated with cardiotoxicity. nih.gov Replacing a methyl group with fluorine is a common approach to decrease lipophilicity. nih.gov For a series of 2-substituted pyrido[2,3-b]pyrazine derivatives, a general trend was observed where reducing lipophilicity led to decreased hERG inhibition. nih.gov This demonstrates fluorine's role in enhancing the safety profile of these compounds by improving target selectivity and reducing adverse interactions.

Positional and Substituent Effects on Biological Target Modulation and Enzyme Inhibition

The biological activity of pyrido[2,3-b]pyrazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Modifications at various positions have led to the discovery of potent and selective inhibitors for a wide range of biological targets.

In Vitro Receptor Binding Affinity Profiling

Pyrido[2,3-b]pyrazine analogues have been investigated as antagonists for G-protein coupled receptors, notably the corticotropin-releasing factor type 1 receptor (CRF1R), which is implicated in stress-related disorders. nih.govnih.gov The development of non-peptide CRF1R antagonists is an active area of research. nih.govnih.gov While specific binding affinity data (Kᵢ or K𝘥 values) for 7-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine itself is not detailed in the provided results, the broader class of nitrogen-containing heterocyclic compounds, including pyrimidines, has been shown to bind to CRF1R with high affinity. nih.gov The structural features of these antagonists are critical for their interaction with the receptor, and molecular modeling is often used to understand these interactions and guide the design of new, more potent antagonists. nih.gov

Another target class for this scaffold is the transient receptor potential cation channel, subfamily V, member 1 (TRPV1), a non-selective cation channel involved in pain perception. nih.gov A pyrido[2,3-b]pyrazine derivative was developed as a TRPV1 antagonist, demonstrating that this scaffold can effectively interact with ion channel receptors. nih.gov

Elucidation of Enzyme Inhibition Mechanisms (e.g., PI3K, dipeptidyl peptidase IV, FGFR, CRF1, Syk, BRAF, p38αMAP kinase)

The pyrido[2,3-b]pyrazine scaffold has proven to be a fertile ground for the development of inhibitors against a diverse array of enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

p38α Mitogen-Activated Protein (MAP) Kinase: Several studies have focused on developing pyrido[2,3-b]pyrazine derivatives as inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response. A notable example, compound 9e, which features a 4-fluorophenyl group, exhibited an IC₅₀ value of 38 nM, demonstrating potent inhibition. nih.gov The design strategy involved replacing a quinoxaline core with the pyrido[2,3-b]pyrazine scaffold, which led to a significant enhancement in activity. nih.gov

Fibroblast Growth Factor Receptor (FGFR): This family of receptor tyrosine kinases is a target for cancer therapy. Pyrido[2,3-b]pyrazine derivatives have been optimized as potent inhibitors of FGFR-1, 2, 3, and 4. researchgate.netresearchgate.net Rational, structure-based design has guided the optimization of these compounds, leading to the discovery of inhibitors with high selectivity and favorable metabolic properties. nih.gov

B-Raf (BRAF): The BRAF kinase, particularly the V600E mutant, is a key driver in several cancers, including melanoma. nih.gov While many inhibitors are based on other scaffolds, pyrazine-based compounds have also been identified as BRAF inhibitors. acs.orgresearchgate.net Structure-based design has been instrumental in developing novel pyrazolopyridine inhibitors of B-RafV600E, demonstrating the adaptability of related heterocyclic scaffolds for this target. nih.gov

Spleen Tyrosine Kinase (Syk): Pyrido[3,4-b]pyrazine derivatives have been patented as inhibitors of Syk, a non-receptor tyrosine kinase involved in immune signaling. wipo.intgoogle.com These inhibitors have potential applications in treating inflammatory diseases, allergic disorders, and certain cancers by modulating the activity of mast cells, macrophages, and B-cells. wipo.intgoogle.com

Phosphoinositide 3-kinase (PI3K): The PI3K pathway is frequently dysregulated in cancer. Novel substituted pyridopyrazine derivatives have been designed and evaluated as multi-kinase inhibitors within this pathway. researchgate.net

Other Enzymes: The versatility of the pyrido[2,3-b]pyrazine scaffold is further demonstrated by its exploration as an inhibitor for various other enzymes, including dipeptidyl peptidase IV, which is a target for type 2 diabetes. nih.gov

Target EnzymePyrido[2,3-b]pyrazine Analogue ActivityReference(s)
p38α MAP kinase Potent inhibition (IC₅₀ = 38 nM) with a 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrido[2,3-b]pyrazine derivative. nih.gov
FGFR (1, 2, 3, & 4) Optimization of novel pyrido[2,3-b]pyrazine based small molecules led to potent kinase inhibitors. researchgate.netresearchgate.net
Syk Pyrido[3,4-b]pyrazine derivatives identified as inhibitors with potential use in inflammatory and autoimmune diseases. wipo.intgoogle.com
BRAF Pyrazine-based scaffolds have been developed as low micromolar inhibitors of BRAF. acs.orgresearchgate.net
PI3K Substituted pyridopyrazine derivatives designed as multi-kinase inhibitors in the PI3K pathway. researchgate.net
Dipeptidyl peptidase IV The scaffold has been explored for the development of inhibitors for this enzyme. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., Wnt/β-catenin)

Beyond direct enzyme inhibition, pyrido[2,3-b]pyrazine derivatives can modulate entire intracellular signaling cascades. A notable example is the inhibition of the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers. A series of 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives were identified as inhibitors of this pathway, leading to the suppression of cancer cell proliferation. nih.gov Pharmacophore mapping revealed that the pyrido[2,3-b]pyrazine core acts as a hydrogen-bond acceptor and a hydrophobic center, which are crucial for its inhibitory activity. nih.gov

The inhibition of kinases like BRAF, p38, and PI3K by pyrido[2,3-b]pyrazine analogues inherently leads to the modulation of their respective downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt/mTOR pathways. nih.govgoogle.com For instance, inhibitors of B-RafV600E are designed to block the constitutive activation of the MAPK signaling pathway, thereby inhibiting tumor growth in cancers driven by this mutation. nih.gov

Principles of Structure-Based Design and Lead Optimization for Novel Chemical Scaffolds

The development of potent and selective pyrido[2,3-b]pyrazine analogues heavily relies on modern drug discovery principles, including structure-based design and lead optimization. Structure-based drug design utilizes the three-dimensional structural information of the biological target, often obtained through X-ray crystallography, to guide the design of inhibitors that can bind with high affinity and specificity. nih.govnih.gov

This approach was successfully applied in the development of FGFR inhibitors, where a co-crystal structure guided the optimization of a lead compound. researchgate.netnih.gov Similarly, the evolution of a novel series of pyrazolopyridine inhibitors of B-RafV600E was driven by structure-based design, which transformed a micromolar lead into potent, selective, and orally bioavailable agents. nih.gov Lead optimization is an iterative process involving the synthesis and biological evaluation of a series of analogues to improve properties such as potency, selectivity, solubility, and metabolic stability. researchgate.netnih.gov For example, replacing a 1,8-naphthyridine (B1210474) core with a pyrido[2,3-b]pyrazine scaffold was a key optimization step to reduce the formation of reactive metabolites in the discovery of TRPV1 antagonists. nih.gov

Ligand Design Strategies for Enhancing Molecular Specificity and Potency

Several ligand design strategies are employed to refine the properties of pyrido[2,3-b]pyrazine-based compounds.

Scaffold Hopping: This strategy involves replacing the central core of a known inhibitor with a structurally different scaffold (a bioisostere) while retaining the key binding interactions. This can lead to novel chemical matter with improved properties or a different intellectual property profile. mdpi.comrsc.org The move from a quinoxaline to a pyrido[2,3-b]pyrazine core for p38α MAP kinase inhibitors is an example of this approach leading to superior potency. nih.gov

Molecular Hybridization: This involves combining structural features from two or more different known ligands to create a new hybrid compound with potentially enhanced activity or a dual-target profile. mdpi.com

Modulating Physicochemical Properties: As discussed, the strategic introduction of specific functional groups, such as fluorine, can fine-tune properties like lipophilicity and polarity. nih.gov This is crucial for improving oral bioavailability, metabolic stability, and reducing off-target toxicities like hERG channel inhibition. nih.gov

Exploiting Specific Interactions: Detailed analysis of the target's binding site allows for the design of ligands that form specific hydrogen bonds, hydrophobic interactions, or π-π stacking interactions, thereby increasing both potency and selectivity. nih.govrsc.org The pyrido[2,3-b]pyrazine core itself can serve as a hydrogen-bond acceptor, contributing to its binding capabilities. nih.gov

Through these sophisticated design and optimization strategies, the pyrido[2,3-b]pyrazine scaffold continues to be a valuable template for the discovery of novel therapeutic agents targeting a wide range of diseases.

Future Research Directions and Unexplored Avenues for 7 Fluoro 1,2,3,4 Tetrahydropyrido 2,3 B Pyrazine Research

Innovation in Sustainable and Efficient Synthetic Routes for Fluorinated Tetrahydropyrido[2,3-b]pyrazines

The development of environmentally benign and efficient methods for synthesizing fluorinated tetrahydropyrido[2,3-b]pyrazines is a primary area for future investigation. Current approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel synthetic strategies that are both sustainable and economically viable.

One promising avenue involves the use of fluorinated pyridine (B92270) precursors. nih.govresearchgate.netdntb.gov.uanih.gov For instance, the annelation reaction of pentafluoropyridine (B1199360) with appropriate diamines has been shown to be a viable method for creating polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds. nih.gov A similar approach, starting with appropriately substituted tetrafluoropyridines, could provide a direct and efficient route to 7-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and its derivatives. dntb.gov.ua The exploration of one-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, also holds considerable promise for improving the efficiency and sustainability of the synthesis of these compounds. rsc.orgnih.gov Furthermore, investigating catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could provide milder and more selective synthetic pathways. mdpi.com

Synthetic StrategyPotential AdvantagesKey Research Focus
Annelation of Fluorinated PyridinesDirect route to fluorinated scaffoldsOptimization of reaction conditions for 7-fluoro substitution
Multicomponent ReactionsHigh atom economy, reduced wasteDesign of novel one-pot procedures
Catalytic MethodsHigh selectivity, mild reaction conditionsDevelopment of novel catalyst systems

Exploration of Novel Biological Targets and Mechanistic Pathways

The pyrido[2,3-b]pyrazine (B189457) core is a well-established pharmacophore found in numerous biologically active compounds, particularly kinase inhibitors. researchgate.netnih.govnih.gov Derivatives of this scaffold have shown activity against a range of targets, including Fibroblast Growth Factor Receptors (FGFRs), and have been investigated for their potential in treating various cancers. researchgate.net The introduction of a fluorine atom in the 7-position of the tetrahydropyrido[2,3-b]pyrazine ring could significantly alter the compound's interaction with biological targets, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties.

Future research should focus on screening this compound and its derivatives against a broad panel of kinases and other biologically relevant targets. Investigating its efficacy in erlotinib-resistant cancer cell lines, as has been done for other novel pyrido[2,3-b]pyrazines, could be a particularly fruitful area of research. nih.gov Furthermore, exploring its potential as a covalent inhibitor, for instance against KRAS, represents another exciting frontier. nih.gov Elucidating the precise mechanism of action through which this compound exerts its biological effects will be crucial for its further development as a therapeutic agent.

Advanced Integration of Experimental Synthesis with High-Throughput Computational Modeling

The integration of computational modeling with experimental synthesis offers a powerful approach to accelerate the discovery and optimization of new molecules. Density Functional Theory (DFT) computations have been successfully employed to understand the spectroscopic and electronic properties of pyrido[2,3-b]pyrazine derivatives. rsc.orgnih.gov This approach can be extended to this compound to predict its molecular geometry, electronic structure, and reactivity.

Future research should leverage high-throughput computational screening to predict the biological activity and material properties of a virtual library of this compound derivatives. This can help prioritize synthetic targets and guide the design of molecules with desired characteristics. Molecular docking studies can be used to predict the binding modes of these compounds with various biological targets, providing insights into their potential mechanisms of action. mdpi.com The synergy between in silico predictions and experimental validation will be key to unlocking the full potential of this compound class.

Design and Characterization of Next-Generation Functional Materials with Tailored Properties

The pyrido[2,3-b]pyrazine backbone has been utilized in the development of donor-acceptor-donor (D-A-D) molecules with tunable photophysical and electrochemical properties. rsc.orgresearchgate.net These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a fluorine atom can significantly influence the electronic properties of organic materials, often leading to improved performance and stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine?

  • Methodological Answer : The compound can be synthesized via heteroannulation reactions using pyrido[2,3-d]pyrimidinthione derivatives as starting materials. Key steps include cyclization with hydrazine derivatives or one-carbon donors (e.g., CS₂, chloroacetone) to form fused pyrimidine cores . For fluorinated analogs, fluorination can be achieved via nucleophilic substitution (e.g., using KF in polar aprotic solvents) or via direct incorporation of fluorinated building blocks during ring closure . Reaction optimization typically involves monitoring by TLC and purification via column chromatography.

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Characterization relies on multimodal spectroscopy:

  • IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹, C-F vibrations at 1100–1250 cm⁻¹) .
  • ¹H/¹³C NMR resolves hydrogenation patterns (e.g., tetrahydropyridine ring protons at δ 2.5–3.5 ppm) and fluorine coupling effects .
  • Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) and fragmentation pathways .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Antimicrobial activity is commonly assessed using agar diffusion assays against Gram-positive/negative bacteria and fungi. Zones of inhibition (ZOI) are measured at 100 µg/mL, with ciprofloxacin as a positive control . For cytotoxicity, MTT assays on mammalian cell lines (e.g., HEK-293) evaluate IC₅₀ values, ensuring compound solubility in DMSO/PBS mixtures ≤0.1% v/v .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as Fukui indices for electrophilic/nucleophilic sites, and HOMO-LUMO gaps for charge-transfer potential. Solvent effects are simulated using the PCM model. These predictions guide synthetic prioritization, e.g., identifying optimal sites for Suzuki coupling or fluorination .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain specificity, compound purity). Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing .
  • Batch consistency : HPLC purity ≥95% (C18 columns, acetonitrile/water gradients) .
  • Dose-response curves : Validate activity across ≥3 independent replicates to exclude false positives .

Q. How does fluorination impact the solid-state properties of pyridopyrazine derivatives?

  • Methodological Answer : Fluorine’s electronegativity enhances crystallinity and influences packing motifs. Single-crystal X-ray diffraction (SC-XRD) reveals halogen bonding (C-F···π interactions) and hydrogen-bonding networks. For example, co-crystals with pyridine analogs exhibit 1D chains stabilized by F···N contacts, improving thermal stability (TGA/DSC analysis) .

Q. What are the structure-activity relationships (SAR) for fluorinated pyridopyrazines in kinase inhibition?

  • Methodological Answer : The fluorine atom at position 7 increases lipophilicity (logP ~2.5) and enhances target binding via electrostatic interactions with ATP-binding pockets. SAR studies involve:

  • Scaffold diversification : Introducing sulfonyl or piperazine groups at N-2 modulates selectivity (e.g., EGFR vs. VEGFR-2) .
  • Bioisosteric replacement : Replacing fluorine with chloro/trifluoromethyl groups alters potency and metabolic stability (CYP3A4 microsomal assays) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 2
7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.